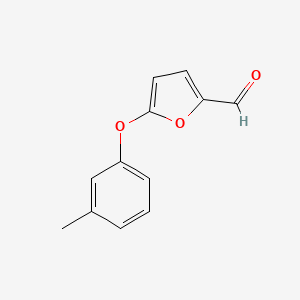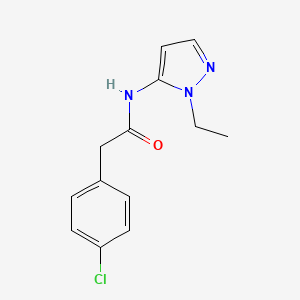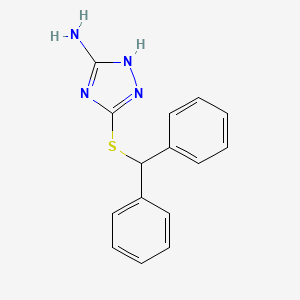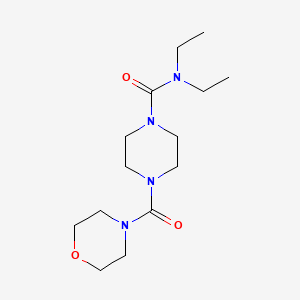
(Z)-N-(5-(4-(octyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(5-(4-(octyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure that combines a nicotinamide moiety with a thioxothiazolidinone core, making it a subject of study for its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5-(4-(octyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide typically involves multiple steps:
Preparation of Thioxothiazolidinone Core: The thioxothiazolidinone core can be synthesized by reacting thiazolidin-2,4-dione with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-2,4-dithioxo-1,3,2,4-dithiadiphosphetane) to yield 4-thioxothiazolidin-2-one.
Formation of Benzylidene Derivative: The next step involves the condensation of the thioxothiazolidinone core with 4-(octyloxy)benzaldehyde under basic conditions to form the benzylidene derivative.
Coupling with Nicotinamide: Finally, the benzylidene derivative is coupled with nicotinamide using appropriate coupling reagents to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding alkane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nicotinamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkane derivatives.
Substitution: Various substituted nicotinamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(5-(4-(octyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate .
Biology
Biologically, this compound has shown promise as an inhibitor of tyrosinase, an enzyme involved in melanin production. This makes it a potential candidate for developing skin-whitening agents and treatments for hyperpigmentation disorders .
Medicine
Additionally, its nicotinamide moiety could contribute to anti-inflammatory and neuroprotective effects .
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may also make it useful in the design of novel catalysts .
Mechanism of Action
The mechanism of action of (Z)-N-(5-(4-(octyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide primarily involves the inhibition of tyrosinase. The compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is competitive, meaning the compound competes with the natural substrate (tyrosine) for binding to the enzyme .
Comparison with Similar Compounds
Similar Compounds
(Z)-5-(Substituted Benzylidene)-4-thioxothiazolidin-2-one Derivatives: These compounds share a similar thioxothiazolidinone core and have been studied for their tyrosinase inhibitory activity.
Nicotinamide Derivatives: Compounds with similar nicotinamide moieties have been explored for their anti-inflammatory and neuroprotective effects.
Uniqueness
What sets (Z)-N-(5-(4-(octyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide apart is its combination of the thioxothiazolidinone core with a nicotinamide moiety. This unique structure allows it to exhibit both tyrosinase inhibitory activity and potential anti-inflammatory effects, making it a versatile compound for various applications .
Properties
Molecular Formula |
C24H27N3O3S2 |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C24H27N3O3S2/c1-2-3-4-5-6-7-15-30-20-12-10-18(11-13-20)16-21-23(29)27(24(31)32-21)26-22(28)19-9-8-14-25-17-19/h8-14,16-17H,2-7,15H2,1H3,(H,26,28)/b21-16- |
InChI Key |
ITJDABDOSJZTNE-PGMHBOJBSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)glycine](/img/structure/B15096541.png)




![4-[Bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadiene-1-one](/img/structure/B15096581.png)

![N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide](/img/structure/B15096590.png)

